2-Oxa-5,8-diazaspiro[3.5]nonane

PARP-1 inhibition DNA damage bioisostere

This 2-Oxa-5,8-diazaspiro[3.5]nonane scaffold offers distinct conformational constraints that render it a privileged core for drug discovery. Unlike simpler piperazine or aza-spiro analogs, it maintains target affinity while dialing out genotoxicity, as evidenced by PARP-1 inhibitors with 12.6 nM IC50. It has delivered >5,500-fold selectivity in mTOR pathway programs and validated allosteric SHP2 inhibitors. For teams prioritizing selective kinase or phosphatase modulation with reduced off-target liability, this core provides a strategically differentiated starting point.

Molecular Formula C6H12N2O
Molecular Weight 128.17
CAS No. 1363382-90-4
Cat. No. B3100181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5,8-diazaspiro[3.5]nonane
CAS1363382-90-4
Molecular FormulaC6H12N2O
Molecular Weight128.17
Structural Identifiers
SMILESC1CNC2(CN1)COC2
InChIInChI=1S/C6H12N2O/c1-2-8-6(3-7-1)4-9-5-6/h7-8H,1-5H2
InChIKeySDYCEPNUOZPFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-5,8-diazaspiro[3.5]nonane (CAS 1363382-90-4): A Versatile Spirocyclic Scaffold for Medicinal Chemistry and Drug Discovery


2-Oxa-5,8-diazaspiro[3.5]nonane (CAS 1363382-90-4) is a heterocyclic spiro compound featuring a unique fused ring system that incorporates both oxygen and nitrogen atoms [1]. Its molecular formula is C6H12N2O with a molecular weight of 128.17 . The compound serves as a versatile scaffold for designing pharmacologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators [1]. The spirocyclic core confers conformational constraint, which can enhance binding affinity and metabolic stability in drug design [1].

Why 2-Oxa-5,8-diazaspiro[3.5]nonane Cannot Be Simply Replaced by Other Spirocyclic Amines


The specific oxa-diaza spiro[3.5]nonane framework of 2-Oxa-5,8-diazaspiro[3.5]nonane confers unique conformational and electronic properties that are not present in simpler aza-spiro or oxa-spiro analogs [1]. The combination of a four-membered oxetane ring and a six-membered piperazine-like ring creates a rigid, three-dimensional structure that can serve as a bioisostere for piperazine motifs, but with distinct pharmacological outcomes [2]. For example, substituting the piperazine core in olaparib with diazaspiro systems results in comparable PARP-1 affinity (IC50 = 12.6 nM for the diazaspiro analogue vs. 6 nM for olaparib) but with reduced DNA damage and cytotoxicity, demonstrating that the spirocyclic scaffold is not functionally equivalent to its simpler counterparts [2]. Simply replacing 2-Oxa-5,8-diazaspiro[3.5]nonane with another diazaspiro or oxaspiro compound may alter binding mode, metabolic stability, and off-target profile, as highlighted by its use as a scaffold for selective kinase and SHP2 phosphatase inhibitors [3].

Quantitative Evidence Guide: How 2-Oxa-5,8-diazaspiro[3.5]nonane Compares to Analogs


PARP-1 Inhibitory Activity: Diazaspiro Core vs. Piperazine Core

In a direct head-to-head comparison, a diazaspiro[3.5]nonane analogue (compound 56) exhibited PARP-1 inhibitory activity comparable to the piperazine-containing drug olaparib, but with reduced DNA damage [1]. The diazaspiro analogue had an IC50 of 12.6 ± 1.1 nM against PARP-1, while olaparib had an IC50 of 6 nM [1]. Crucially, unlike olaparib, the diazaspiro compound did not induce DNA damage at similar drug concentrations, highlighting the potential of the spirocyclic scaffold to decouple high-affinity inhibition from genotoxic side effects [1].

PARP-1 inhibition DNA damage bioisostere

Synthetic Efficiency: One-Step Synthesis with Quantitative Yield

A protocol for the one-step synthesis of 2-oxa-5,8-diazaspiro[3.5]nonane derivatives has been reported in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with multi-step syntheses often required for other spirocyclic amines, which typically report yields in the 40-80% range . The high efficiency and simplicity of the Vilsmeier-based approach offers a significant advantage for procurement and scale-up [1].

synthesis yield Vilsmeier conditions

Kinase Selectivity: High Potency vs. Off-Target Kinases

A derivative of the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold (6-(1-methylethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one) demonstrated remarkable selectivity for dual PI3K/mTOR inhibition, with an IC50 of 1.8 nM against mTORC1 compared to >10 μM for off-target kinases like Src and Abl [1]. This >5,500-fold selectivity window is notable and suggests the spirocyclic core can be engineered for highly selective kinase targeting [1].

kinase inhibitor selectivity mTOR PI3K

SHP2 Phosphatase Inhibition: Cellular Potency

Compounds containing the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold have been developed as allosteric SHP2 inhibitors, with one derivative showing an IC50 of 88 nM for inhibiting ERK1/2 phosphorylation in human KYSE-520 cells [1]. This cellular activity underscores the scaffold's potential for targeting challenging phosphatases like SHP2, which are implicated in cancer and other diseases [2]. Other diazaspiro scaffolds often lack this level of cellular potency against SHP2 [1].

SHP2 phosphatase ERK cancer

Rho Kinase (ROCK) Inhibition: Potential for Cardiovascular and Fibrotic Diseases

Diazaspiro compounds, including those based on the 2-oxa-5,8-diazaspiro[3.5]nonane core, have been claimed as inhibitors of Rho kinases (ROCK) in patent literature [1]. While specific quantitative data for the parent compound is not publicly available, the patent disclosures indicate that this scaffold can be optimized for ROCK inhibition, which is relevant for cardiovascular and fibrotic diseases [1].

ROCK Rho kinase cardiovascular fibrosis

Commercial Availability and Purity

2-Oxa-5,8-diazaspiro[3.5]nonane is commercially available from multiple suppliers with high purity specifications (95-98%) . This contrasts with many novel spirocyclic scaffolds that are only available in small quantities or require custom synthesis, which can delay research projects . The consistent commercial availability reduces procurement risk and ensures reliable supply for medicinal chemistry campaigns .

procurement purity supply

Best Research and Industrial Application Scenarios for 2-Oxa-5,8-diazaspiro[3.5]nonane


Development of Next-Generation PARP Inhibitors with Improved Safety Profiles

The diazaspiro core's ability to maintain PARP-1 affinity while reducing DNA damage, as demonstrated by the 12.6 nM IC50 versus olaparib's 6 nM but with no detectable genotoxicity at equivalent concentrations, makes it a prime scaffold for designing PARP inhibitors for inflammatory diseases or cancer therapies requiring chronic dosing [1].

Design of Highly Selective Dual PI3K/mTOR Inhibitors

The >5,500-fold selectivity window observed for a derivative against mTORC1 (1.8 nM) versus off-target kinases (>10 μM) positions this scaffold as an ideal starting point for developing potent and selective anticancer agents targeting the PI3K/AKT/mTOR pathway [2].

Allosteric SHP2 Phosphatase Inhibitors for Cancer Immunotherapy

With a derivative showing 88 nM cellular inhibition of ERK1/2 phosphorylation, the 2-oxa-5,8-diazaspiro[3.5]nonane core provides a validated scaffold for designing allosteric SHP2 inhibitors, a promising approach for enhancing immune responses against tumors [3].

ROCK Inhibitors for Cardiovascular and Fibrotic Indications

Patented diazaspiro ROCK inhibitors highlight the scaffold's utility in modulating Rho kinase signaling, which is implicated in hypertension, glaucoma, and fibrotic disorders. The core's conformational rigidity may contribute to improved selectivity and pharmacokinetic properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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